molecular formula C15H15N3O2S B247871 1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine

1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine

Cat. No. B247871
M. Wt: 301.4 g/mol
InChI Key: OIPOPDBKNLXADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine, also known as ITPP, is a synthetic molecule that has been studied for its potential applications in the field of medicine. It is a small molecule that has been shown to have a variety of effects on the body, including increasing the oxygen-carrying capacity of red blood cells. In

Mechanism of Action

1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine works by binding to hemoglobin in red blood cells, which allows the cells to carry more oxygen. This increased oxygen-carrying capacity can help to improve tissue oxygenation and reduce the risk of hypoxia, which can be particularly beneficial in the treatment of cancer and other conditions that involve low oxygen levels.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects on the body. In addition to increasing the oxygen-carrying capacity of red blood cells, it has also been shown to improve tissue oxygenation, reduce inflammation, and increase the production of nitric oxide, which can help to improve blood flow.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine is its ability to increase the oxygen-carrying capacity of red blood cells, which can be particularly beneficial in the treatment of cancer and other conditions that involve low oxygen levels. However, there are also some limitations to its use in lab experiments. For example, 1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine can be difficult to synthesize, and its effects can be difficult to measure accurately.

Future Directions

There are many potential future directions for research on 1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine. One area of focus is on improving the synthesis method to make it more efficient and cost-effective. Another area of focus is on exploring the potential applications of 1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine in the treatment of other medical conditions, such as sickle cell anemia and ischemic heart disease. Additionally, researchers are exploring the potential use of 1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine in combination with other therapies, such as chemotherapy and radiation therapy, to improve their effectiveness.

Synthesis Methods

1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with 2-thiophenecarboxylic acid, followed by the reaction with piperazine. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine has been studied for its potential applications in the treatment of a variety of medical conditions. One of the most promising applications is in the treatment of cancer. 1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine has been shown to increase the oxygen-carrying capacity of red blood cells, which can help to improve the effectiveness of chemotherapy and radiation therapy. It has also been studied for its potential use in the treatment of ischemic heart disease, stroke, and sickle cell anemia.

properties

Product Name

1-Isonicotinoyl-4-(2-thienylcarbonyl)piperazine

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

pyridin-4-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C15H15N3O2S/c19-14(12-3-5-16-6-4-12)17-7-9-18(10-8-17)15(20)13-2-1-11-21-13/h1-6,11H,7-10H2

InChI Key

OIPOPDBKNLXADR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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